molecular formula C22H23NO5 B15359982 (2S)-3-(Cyclobutoxy)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

(2S)-3-(Cyclobutoxy)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Cat. No.: B15359982
M. Wt: 381.4 g/mol
InChI Key: KMDFHULRLPLDGQ-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-3-(Cyclobutoxy)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is an Fmoc-protected amino acid derivative. Its structure includes:

  • Fmoc group: A 9H-fluoren-9-ylmethoxycarbonyl moiety, commonly used in solid-phase peptide synthesis (SPPS) for temporary amine protection due to its base-labile properties.
  • Stereochemistry: The (2S) configuration ensures compatibility with natural L-amino acids in peptide chains.
  • Cyclobutoxy substituent: A four-membered ether ring at the third carbon, introducing rigidity and moderate hydrophobicity.
  • Propanoic acid backbone: Facilitates coupling via carboxylate activation.

Properties

Molecular Formula

C22H23NO5

Molecular Weight

381.4 g/mol

IUPAC Name

(2S)-3-cyclobutyloxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C22H23NO5/c24-21(25)20(13-27-14-6-5-7-14)23-22(26)28-12-19-17-10-3-1-8-15(17)16-9-2-4-11-18(16)19/h1-4,8-11,14,19-20H,5-7,12-13H2,(H,23,26)(H,24,25)/t20-/m0/s1

InChI Key

KMDFHULRLPLDGQ-FQEVSTJZSA-N

Isomeric SMILES

C1CC(C1)OC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

C1CC(C1)OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Biological Activity

(2S)-3-(Cyclobutoxy)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, with the CAS number 2642331-49-3, is a synthetic organic compound characterized by its unique structural features which include a cyclobutoxy group and a fluorenylmethoxycarbonyl (Fmoc) protecting group. These characteristics suggest potential applications in medicinal chemistry, particularly in peptide synthesis and drug design.

Chemical Structure

The molecular formula of the compound is C22H23NO5C_{22}H_{23}NO_5, and its IUPAC name is N-(((9H-fluoren-9-yl)methoxy)carbonyl)-O-cyclobutyl-L-serine. The structure can be represented as follows:

SMILES O=C(O)[C@@H](NC(OCC1C2=C(C3=C1C=CC=C3)C=CC=C2)=O)COC4CCC4\text{SMILES }O=C(O)[C@@H](NC(OCC1C2=C(C3=C1C=CC=C3)C=CC=C2)=O)COC4CCC4

Biological Activity Overview

The biological activity of (2S)-3-(Cyclobutoxy)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is primarily linked to its role as a building block in peptide synthesis. Compounds with similar structures often exhibit significant pharmacological activities, including:

  • Antimicrobial properties
  • Anticancer effects
  • Neuroprotective activities

Research Findings and Case Studies

Several studies have explored the biological implications of compounds similar to (2S)-3-(Cyclobutoxy)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid:

  • Peptide Synthesis : Research indicates that Fmoc-protected amino acids are essential in synthesizing biologically active peptides. For instance, a study demonstrated the effectiveness of Fmoc amino acids in creating peptide libraries for drug discovery .
  • Pharmacological Activities : A review on compounds containing cyclic ethers highlighted their potential as therapeutic agents due to their ability to modulate biological pathways, which could be extrapolated to compounds like (2S)-3-(Cyclobutoxy)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid.
  • Bioassays : The biological activity is often assessed through bioassays measuring the efficacy of synthesized peptides against various biological targets. Techniques such as enzyme inhibition assays and cell viability tests are commonly employed .

Comparative Analysis with Similar Compounds

The following table summarizes key features and potential applications of structurally similar compounds:

Compound NameStructureUnique FeaturesApplications
Fmoc-Amino AcidFmoc-Amino AcidDirectly used in peptide synthesisDrug development
Ethyl GlycinateEthyl GlycinateSimple ethyl esterSimplified peptide chains
Boc-Amino AcidBoc-Amino AcidUses Boc protection instead of FmocVaries in reactivity

Comparison with Similar Compounds

Structural and Functional Group Variations

The third carbon substituent distinguishes analogs of Fmoc-protected amino acids. Below is a comparative analysis:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Target Compound Cyclobutoxy (C₄H₇O) C₂₄H₂₅NO₅* ~403.46* Moderate rigidity, hydrophobicity; potential use in constrained peptide design.
Fmoc-Phe(3-Br)-OH () 3-Bromophenyl C₂₄H₁₈BrNO₄ 472.31 High hydrophobicity; bromine enhances halogen bonding in peptide interactions.
Fmoc-L-Phe(CHF₂)-OH () 4-(Difluoromethyl)phenyl C₂₅H₂₁F₂NO₄ 437.44 Electron-withdrawing CHF₂ group increases acidity; fluorinated analogs improve bioavailability.
Fmoc-Trp(Boc)-OH () 1-tert-Butoxycarbonylindol-3-yl C₃₃H₃₂N₂O₆ 552.62 Bulky indole side chain; Boc protection enhances stability during SPPS.
(S)-2-…-3-(o-tolyl)propanoic acid () o-Tolyl (2-methylphenyl) C₂₅H₂₃NO₄ 401.45 Moderate hydrophobicity; methyl group improves steric hindrance for selective coupling.
Fmoc-L-4-(O-tButylcarboxymethyl)phe-OH () 4-[2-(tert-Butyloxy)ethyl]phenyl C₃₂H₃₅NO₆ 553.62 Polar tert-butyl ether enhances solubility; used in branched peptide synthesis.

Key Comparative Insights

Rigidity vs. Flexibility :

  • The cyclobutoxy group introduces conformational restraint compared to flexible alkyl chains (e.g., tert-butylcarboxymethyl in ) or aromatic systems (e.g., o-tolyl in ). This rigidity may reduce entropic penalties during peptide folding .
  • In contrast, indole-containing analogs () offer bulkiness but less stereochemical constraint .

Electronic Effects :

  • Electron-withdrawing groups (e.g., 3-Br in , CHF₂ in ) increase carboxylate acidity, influencing coupling efficiency and solubility. The cyclobutoxy group, being electron-donating, may reduce acidity relative to halogenated analogs .

Hydrophobicity :

  • Cyclobutoxy (clogP ~2.5*) exhibits lower hydrophobicity than aromatic substituents (e.g., 3-Bromophenyl, clogP ~4.0) but higher than polar tert-butylcarboxymethyl (clogP ~1.8). This balance is advantageous for membrane permeability optimization .

Synthetic Utility :

  • The cyclobutoxy group may require specialized coupling conditions due to steric hindrance, unlike smaller substituents like o-tolyl. highlights Pictet-Spengler reactions for indole derivatives, whereas cyclobutoxy likely employs standard Fmoc chemistry .

Q & A

Q. What are the key synthetic strategies for introducing the Fmoc-protected amino group in this compound?

The Fmoc (fluorenylmethoxycarbonyl) group is introduced via reaction with Fmoc-Cl (chloride) or Fmoc-OSu (succinimide ester) in anhydrous solvents like DMF or dichloromethane. Deprotection is achieved using piperidine or DBU (1,8-diazabicycloundec-7-ene) to cleave the base-labile Fmoc group while preserving the cyclobutoxy side chain. Critical parameters include maintaining a pH >8 during coupling and inert conditions (e.g., argon atmosphere) to prevent premature deprotection .

Q. How does the cyclobutoxy group influence the compound’s reactivity in peptide synthesis?

The cyclobutoxy group introduces steric hindrance, which slows coupling reactions compared to linear alkoxy substituents. This necessitates longer reaction times (12–24 hours) and higher equivalents of coupling agents like HBTU or PyBOP. However, the rigid cyclobutane ring enhances conformational stability in peptide chains, favoring β-turn formation in secondary structures .

Q. What analytical methods are recommended for confirming purity and structural integrity?

  • HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% TFA modifier); target purity >95% with retention time consistency .
  • NMR : Key signals include the Fmoc aromatic protons (δ 7.3–7.8 ppm) and cyclobutoxy CH2 groups (δ 1.6–2.1 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular weight (e.g., [M+H]+ calculated for C26H28N2O5: 448.45) .

Advanced Research Questions

Q. How can coupling efficiency be optimized when steric hindrance from the cyclobutoxy group reduces reaction yields?

  • Reagent Selection : Use bulky coupling agents (e.g., HATU or COMU) to improve activation of the carboxylate .
  • Solvent Optimization : Switch to less polar solvents (e.g., THF) to reduce aggregation of intermediates.
  • Temperature Control : Perform reactions at 0–4°C to minimize side reactions while maintaining solubility .

Q. What strategies mitigate decomposition during Fmoc deprotection?

  • Base Choice : Use 20% piperidine in DMF with 0.1 M HOBt to suppress racemization .
  • Short Deprotection Times : Limit exposure to 5–10 minutes to avoid cleavage of acid-sensitive groups (e.g., cyclobutoxy) .

Q. How should researchers address contradictions in reactivity data between this compound and structural analogs?

Analog Substituent Coupling Rate Reference
Benzyloxy derivativeLinear alkoxyFast (1–2 hours)
Cyclobutoxy derivativeCyclic alkoxySlow (12–24 hours)
Analyze steric parameters (e.g., Taft steric constants) and electronic effects (Hammett σ values) to rationalize rate differences. Computational modeling (DFT) can predict transition-state geometries affected by the cyclobutane ring .

Q. What protocols are recommended for assessing biological activity in enzyme inhibition assays?

  • Target Selection : Screen against serine proteases (e.g., trypsin) due to the Fmoc group’s affinity for hydrophobic binding pockets .
  • Assay Conditions : Use 10 mM Tris buffer (pH 7.4) with 0.01% Tween-20 to prevent aggregation. Measure IC50 values via fluorogenic substrates (e.g., AMC-linked peptides) .

Q. How does the compound’s stability vary under different storage conditions?

  • Short-Term : Store at 4°C in anhydrous DMSO (≤1 week) to prevent hydrolysis of the cyclobutoxy group.
  • Long-Term : Lyophilize and store at -20°C under argon; avoid repeated freeze-thaw cycles. Stability >90% purity retained after 6 months under these conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.